5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-(2-nitrophenyl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C10H10N2O2/c13-12(14)10-6-2-1-4-8(10)9-5-3-7-11-9/h1-2,4,6H,3,5,7H2 |
InChI Key |
ROOZNCRQVNSQQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 5 2 Nitrophenyl 3,4 Dihydro 2h Pyrrole
Direct Synthesis Approaches
Direct synthesis approaches involve the construction of the 5-(2-nitrophenyl)-3,4-dihydro-2H-pyrrole ring system in a single or a few concerted steps from acyclic precursors. These methods are often valued for their efficiency and atom economy.
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
[3+2] cycloaddition reactions are a powerful tool for the construction of five-membered rings. In the context of synthesizing this compound, this would typically involve the reaction of a three-atom component with a two-atom component. One common strategy is the reaction of an azomethine ylide with a suitable dipolarophile. For instance, an azomethine ylide can be generated in situ from the condensation of an α-amino acid with an aldehyde, such as 2-nitrobenzaldehyde (B1664092). rsc.org This ylide then reacts with a dipolarophile like a maleimide (B117702) to form the pyrrolidine (B122466) ring. rsc.org Subsequent reduction of a nitro group can lead to further intramolecular reactions. rsc.org
Another approach involves the visible-light-mediated formal [3+2] dipolar cycloaddition between 2H-azirines and α,β-unsaturated nitroalkenes, which can yield tetrasubstituted pyrroles. thieme-connect.de While not a direct route to the target compound, this methodology highlights the utility of cycloadditions in forming substituted pyrrole (B145914) rings from nitro-containing precursors.
The table below summarizes a representative [3+2] cycloaddition approach.
| Reactant 1 | Reactant 2 | Key Intermediates | Product |
| α-Amino acid methyl ester | 2-Nitrobenzaldehyde | Ester stabilized azomethine ylide | Hexahydropyrrolo[3,4-c]pyrrole derivative |
Condensation Reactions
Condensation reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. The Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a classic example. organic-chemistry.org To synthesize this compound, a modified Paal-Knorr approach could be envisioned where a 1,4-dicarbonyl precursor bearing a 2-nitrophenyl group is cyclized with an amine. The reaction is typically carried out under neutral or weakly acidic conditions. organic-chemistry.org
A cascade synthesis of pyrroles from nitroarenes has been developed using a heterogeneous cobalt catalyst. nih.gov This process utilizes a Clauson-Kaas modification of the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran (B146720) serves as a masked succinaldehyde. nih.gov This method demonstrates the feasibility of incorporating a nitroarene into a pyrrole ring through a condensation strategy.
The following table outlines a general condensation reaction scheme.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| 1,4-Dicarbonyl compound | Primary amine/Ammonia | Weak acid (e.g., acetic acid) | Pyrrole/Pyrroline (B1223166) |
| Nitroarene | 2,5-Dimethoxytetrahydrofuran | Heterogeneous cobalt catalyst, H₂ | N-Arylpyrrole |
Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) offer a highly efficient route to complex molecules in a single step by combining three or more starting materials. bohrium.comresearchgate.net For the synthesis of dihydropyrroles, a notable MCR involves the reaction of a ketone, an aldehyde, and a nitroalkane to form a γ-nitro ketone, which can then undergo hydrogenative cyclization. nih.govnih.gov
This approach is particularly relevant for the synthesis of this compound, where 2-nitrobenzaldehyde could serve as the aldehyde component. The reaction has a broad scope, and a highly active and selective nickel catalyst has been identified for the key hydrogenation/cyclization step. nih.govnih.gov
The table below illustrates the components of a relevant multi-component reaction.
| Component 1 | Component 2 | Component 3 | Intermediate | Final Product |
| Ketone | Aldehyde (e.g., 2-Nitrobenzaldehyde) | Nitroalkane | γ-Nitro ketone | Substituted 3,4-dihydro-2H-pyrrole |
Precursor-Based Synthetic Routes
These routes involve the synthesis of the target molecule from precursors that already contain either the nitrophenyl group or the pyrrole/pyrroline ring.
Synthesis from Nitro-Substituted Phenyl Derivatives
A primary method in this category is the synthesis of 3,4-dihydro-2H-pyrroles through the hydrogenation and cyclization of γ-nitro ketones. nih.govnih.gov These nitro ketones can be readily assembled from three components: a ketone, an aldehyde, and a nitroalkane, with the nitro-substituted phenyl group originating from the aldehyde (e.g., 2-nitrobenzaldehyde). nih.gov A highly active and reusable nickel catalyst has been developed for the hydrogenation and subsequent cyclization of these nitro ketones. nih.govnih.gov This method is advantageous due to the use of inexpensive and readily available starting materials. nih.gov
The influence of the nitro group on reaction rates in related cyclization reactions has been noted, with the nitro group generally having a positive effect on the reaction rate in the formation of pyrroles. organic-chemistry.org
The table below details the reaction conditions for the synthesis of 3,4-dihydro-2H-pyrroles from nitro ketones. researchgate.netresearchgate.net
| Substrate | Catalyst | Temperature | Pressure | Solvent | Yield |
| γ-Nitro ketone | 4 mol% Ni/SiO₂ | 120 °C | 20 bar H₂ | MeCN | Good to excellent |
Synthesis from Pyrrole/Pyrroline Precursors
While less common for the direct synthesis of this compound, it is conceivable to introduce the 2-nitrophenyl group onto a pre-existing pyrroline ring. This could potentially be achieved through cross-coupling reactions, such as Suzuki or Stille coupling, where a halogenated pyrroline is coupled with a 2-nitrophenylboronic acid or a 2-nitrophenylstannane derivative, respectively. However, the synthesis often focuses on building the ring system with the desired substituent already in place.
Another approach involves the modification of existing pyrrole derivatives. For instance, N-substituted pyrroles can be synthesized via the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron(III) chloride. organic-chemistry.org While this leads to N-substitution, it illustrates the principle of modifying a pyrrole precursor.
Utility of Specific Reagents and Catalysts (e.g., metal catalysis, organocatalysis)
The synthesis of 3,4-dihydro-2H-pyrroles, including the target compound, heavily relies on catalysis to achieve high efficiency and selectivity. Metal catalysis is particularly prominent in this field.
Metal Catalysis: Earth-abundant metal catalysts are increasingly favored for their cost-effectiveness and reduced environmental impact. researchgate.net Nickel-based catalysts have proven to be highly active, selective, and reusable for the hydrogenative cyclization of γ-nitro ketones to form the 3,4-dihydro-2H-pyrrole ring system. nih.gov Specifically, a catalyst comprising nickel nanoparticles embedded in a N-doped carbon matrix on a silica (B1680970) (SiO₂) support has demonstrated exceptional performance. nih.govresearchgate.net This catalyst efficiently facilitates the hydrogenation of the aliphatic nitro group to an amine, which then undergoes spontaneous intramolecular cyclization with the ketone moiety to yield the desired dihydropyrrole. nih.gov
Other transition metals are also employed in the synthesis of related pyrroline structures. Palladium-catalyzed reactions, for instance, are widely used for various C-H activation and cyclization strategies to build heterocyclic rings. chemrxiv.orgfigshare.comnih.gov Similarly, iron, rhodium, and ruthenium catalysts have been reported for the synthesis of 2,3-dihydropyrroles and other related compounds through methods like intramolecular hydroamination. researchgate.netorganic-chemistry.org For the specific transformation of a γ-nitro ketone precursor to this compound, a nickel-based system is a well-documented and effective choice. nih.gov
Organocatalysis: While metal catalysis is dominant for the hydrogenative cyclization route, organocatalysis plays a role in alternative synthetic pathways to the pyrroline core, such as in asymmetric conjugate additions to form precursors for cyclization. organic-chemistry.org Phosphines, for example, can be used as organocatalysts in the Michael-type addition reactions that could set the stage for subsequent cyclization to form the dihydropyrrole ring. researchgate.net
Optimization of Reaction Conditions
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, reaction temperature and pressure, and catalyst loading.
Solvent Effects on Yield and Selectivity
The choice of solvent significantly influences the outcome of the synthesis. In the nickel-catalyzed hydrogenative cyclization of a model substrate, 4-nitro-1,3-diphenylbutan-1-one, a variety of solvents were screened to determine the optimal medium. nih.gov Acetonitrile (B52724) (MeCN) was found to provide the highest yield of the corresponding 3,5-diphenyl-3,4-dihydro-2H-pyrrole, demonstrating its suitability for this transformation. nih.gov The polarity and coordinating ability of the solvent can affect catalyst activity and stability, as well as the solubility of reactants and intermediates. For 1,3-dipolar cycloaddition reactions, another route to five-membered heterocycles, solvent polarity generally has a minimal effect on the reaction rate, which is consistent with a concerted pericyclic mechanism. wikipedia.orgrdd.edu.iq However, specific solvent-catalyst interactions in metal-catalyzed reactions can be crucial. nih.gov
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | Methylcyclohexane (MCH) | 39 |
| 2 | Xylene | 21 |
| 3 | Toluene | 29 |
| 4 | Methanol (B129727) (MeOH) | 13 |
| 5 | Acetonitrile (MeCN) | 71 |
Catalyst Loading and Ligand Effects
In many metal-catalyzed reactions, ligands play a crucial role in modulating the catalyst's activity, selectivity, and stability. For palladium-catalyzed C-H functionalization reactions, for example, the choice of phosphine (B1218219) ligand, such as BrettPhos, can be critical for achieving high efficiency. nih.govmit.edu While the reported high-performance nickel catalyst for dihydropyrrole synthesis is a heterogeneous, ligand-free system (Ni nanoparticles on a support), the principles of electronic and steric modulation by ligands are fundamental in homogeneous catalysis and can be applied to develop new catalytic systems. nih.govsemanticscholar.org
Green Chemistry Considerations in Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability and green principles. chemijournal.com The synthesis of this compound can incorporate several green chemistry aspects.
Catalysis: The use of a reusable, heterogeneous catalyst based on an earth-abundant metal like nickel aligns with the principle of using catalytic reagents over stoichiometric ones. nih.govsemanticscholar.org The recyclability of the Ni/SiO₂ catalyst has been demonstrated over five runs with no loss of activity. nih.gov
Atom Economy: Reactions like 1,3-dipolar cycloadditions are inherently atom-economical as all atoms of the reactants are incorporated into the product. wikipedia.org The hydrogenative cyclization is also efficient, with water being the primary byproduct. nih.gov
Solvent Choice: While acetonitrile was found to be optimal in one study, the broader field of green chemistry encourages the use of more environmentally benign solvents. nih.gov Research into pyrrole synthesis has explored greener media such as water, ethanol, and ionic liquids to reduce the reliance on volatile organic compounds. semanticscholar.orgfrontiersin.org For instance, the Paal-Knorr pyrrole synthesis has been successfully performed in water using an iron(III) chloride catalyst. organic-chemistry.org
Stereochemical Control in Synthesis
If the pyrroline ring is substituted at positions 3 or 4, or if a chiral catalyst is used, the formation of stereoisomers becomes a critical consideration. While the synthesis of the parent this compound does not generate a stereocenter on the ring itself, the synthesis of substituted derivatives requires stereochemical control.
In the context of 1,3-dipolar cycloaddition reactions, stereochemistry is often controlled by the concerted nature of the reaction, which is typically stereospecific with respect to the alkene component. wikipedia.org For instance, a cis-alkene will yield a syn-substituted pyrrolidine ring. wikipedia.org
In the synthesis of trisubstituted 3,4-dihydro-2H-pyrroles via the nickel-catalyzed hydrogenative cyclization route, mixtures of diastereomers can be formed. nih.gov The diastereomeric ratio is determined by the thermodynamics and kinetics of the cyclization step and may be influenced by the reaction conditions. Achieving high diastereoselectivity or developing enantioselective versions of these reactions remains an active area of research, often involving the design of chiral catalysts or auxiliaries. organic-chemistry.orgrsc.org
Regioselectivity Considerations
The regioselective synthesis of 5-aryl-3,4-dihydro-2H-pyrroles, such as this compound, is a significant challenge that chemists must address to ensure the desired constitutional isomer is the exclusive or major product. Various synthetic strategies have been developed for the broader class of 5-substituted 2-pyrrolines, where regioselectivity is a key determinant of the reaction's success.
One notable method involves the iodide ion-induced ring expansion of N-vinyl aziridines. This approach provides a pathway to diethyl 5-alkyl/aryl/heteroaryl substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates. nih.govresearchgate.net The regioselectivity of this reaction is inherently controlled by the structure of the starting N-vinyl aziridine (B145994), where the aryl group is already positioned at the carbon that will become the 5-position of the resulting pyrroline ring. The reaction proceeds under mild conditions, treating the aziridines with anhydrous sodium iodide in acetone (B3395972) at room temperature, leading to excellent yields of the desired 5-substituted pyrroline. nih.gov The electronic nature of the substituent on the aryl ring can influence the reaction kinetics. nih.gov
Another versatile approach is the multicomponent reaction involving ketones, aldehydes, and nitroalkanes to form nitro ketones, which are then subjected to hydrogenative cyclization. nih.gov This method, utilizing a nickel catalyst, allows for the synthesis of a variety of substituted 3,4-dihydro-2H-pyrroles. The regioselectivity in this case is dictated by the initial aldol (B89426) condensation and Michael addition sequence used to construct the nitro ketone precursor. nih.gov By carefully choosing the starting ketone, aldehyde, and nitroalkane, one can control the substitution pattern of the final dihydropyrrole product.
Furthermore, the synthesis of pyrrole derivatives through multicomponent reactions using arylglyoxals has been explored. semanticscholar.org These reactions offer a high degree of atom economy and can lead to complex pyrrole structures in a single step. The regiochemical outcome is dependent on the reaction pathway and the nature of the reactants, such as anilines and active methylene (B1212753) compounds, which assemble around the arylglyoxal core. semanticscholar.org
For the specific synthesis of this compound, these methodologies suggest that the regioselective placement of the 2-nitrophenyl group at the 5-position is best achieved by incorporating this substituent into one of the key starting materials in a position that directly maps to the desired location in the final heterocyclic ring.
Diastereoselective and Enantioselective Synthesis
Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly for the production of chiral molecules with potential biological activity. The synthesis of this compound, which can possess a stereocenter at the 5-position, can be approached with strategies that control for diastereoselectivity and enantioselectivity.
A one-pot, three-step four-transformation approach has been developed for the diastereoselective synthesis of functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters. nih.govresearchgate.net This method, starting from commercially available materials, yields products with three contiguous stereocenters in good to high diastereoselectivity. nih.gov Although this example leads to a more complexly substituted pyrroline, the principles of stereocontrol demonstrated could be adapted to the synthesis of simpler 5-aryl-3,4-dihydro-2H-pyrroles.
In the context of trisubstituted 3,4-dihydro-2H-pyrroles synthesized via the hydrogenative cyclization of nitro ketones, diastereomeric mixtures are sometimes obtained. nih.gov The diastereomeric ratio can be determined by NMR spectroscopy, and in some cases, may be influenced by the reaction conditions or the nature of the substituents. nih.gov
For enantioselective synthesis, a light-driven radical/polar cascade reaction has been reported for the synthesis of chiral 1-pyrroline (B1209420) derivatives. thieme-connect.de This method employs a photocatalyst and a chiral Lewis acid catalyst to achieve high enantioselectivities (up to >99% ee) from acyl heterocycles and ketimines. thieme-connect.de This approach is significant as it demonstrates that catalytic asymmetric methods can be successfully applied to the synthesis of the pyrroline ring system.
Another powerful strategy for creating enantioenriched pyrrolines is the asymmetric aza-Heck cyclization/cross-coupling sequence. organic-chemistry.org This method allows for the production of chiral pyrrolines with high enantiomeric excess from tethered alkenes. organic-chemistry.org The development of such catalytic enantioselective methods is crucial for accessing single enantiomers of chiral compounds like this compound.
The following table summarizes the stereochemical outcomes of selected synthetic methods for related dihydropyrrole structures:
| Synthetic Method | Stereochemical Outcome | Product Class |
| One-pot reaction of phenylsulfonylacetonitrile, aldehydes, and N-(diphenylmethylene)glycine tert-butyl ester | High diastereoselectivity | Functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters |
| Hydrogenative cyclization of nitro ketones | Diastereomeric mixtures | Trisubstituted 3,4-dihydro-2H-pyrroles |
| Light-driven cascade reaction of acyl heterocycles and ketimines | High enantioselectivity (≤97% ee) | Chiral 1-pyrroline derivatives |
| Asymmetric aza-Heck cyclization of tethered alkenes | High enantioselectivity | Chiral pyrrolines |
These examples highlight the potential for achieving high levels of stereocontrol in the synthesis of this compound by selecting and adapting appropriate catalytic or stereodirecting methodologies.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information on the chemical environment of hydrogen and carbon nuclei.
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The spectrum can be divided into two distinct regions: the aromatic region, corresponding to the protons on the 2-nitrophenyl ring, and the aliphatic region, representing the protons of the 3,4-dihydro-2H-pyrrole ring.
The four protons of the 1,2-disubstituted benzene (B151609) ring exhibit a complex splitting pattern, often referred to as an ABCD system, due to their distinct chemical environments and mutual spin-spin coupling. The proton ortho to the nitro group is expected to be the most deshielded due to the strong electron-withdrawing nature of this group.
The protons on the dihydropyrrole ring show characteristic signals for the methylene (B1212753) (CH₂) groups at positions C-3 and C-4, and the methine (CH) proton at C-5. The imine functionality and the adjacent nitrogen atom influence the chemical shifts of the protons at C-2 and C-5, shifting them downfield relative to a simple alkane. Protons at C-2, C-3, and C-4 typically appear as multiplets due to coupling with adjacent protons.
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Ar-H (ortho to NO₂) | ~7.9 - 8.2 | d or dd | Aromatic Proton |
| Ar-H | ~7.4 - 7.8 | m | Aromatic Protons |
| H-5 | ~4.8 - 5.2 | m | Methine proton adjacent to N and C=N |
| H-2 | ~3.8 - 4.2 | t or m | Methylene protons adjacent to N |
| H-3 | ~2.0 - 2.4 | m | Methylene protons |
| H-4 | ~2.8 - 3.2 | m | Methylene protons adjacent to C-5 |
The ¹³C NMR spectrum reveals ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts provide critical information about the nature of each carbon atom.
The carbon of the imine group (C=N) in the dihydropyrrole ring is typically the most downfield signal in the spectrum, often appearing around 170 ppm. The aromatic carbons of the nitrophenyl ring appear in the 120-150 ppm range. The carbon atom bearing the nitro group (C-NO₂) and the carbon atom attached to the dihydropyrrole ring (C-ipso) are notable quaternary carbons in this region. The remaining four aromatic carbons are methines. The aliphatic carbons of the dihydropyrrole ring (C-2, C-3, C-4) are found in the upfield region of the spectrum.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment would show positive signals for CH carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. A DEPT-90 experiment would exclusively show signals for CH carbons. This allows for the unambiguous assignment of the carbon skeleton.
| Position | Predicted Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment |
|---|---|---|---|
| C-5 | ~170 - 175 | C (Imine) | Dihydropyrrole Ring |
| C-NO₂ | ~148 - 152 | C (Quaternary) | Aromatic Ring |
| C-ipso | ~135 - 140 | C (Quaternary) | Aromatic Ring |
| Ar-C | ~123 - 134 | CH | Aromatic Ring |
| C-2 | ~55 - 60 | CH₂ | Dihydropyrrole Ring |
| C-4 | ~35 - 40 | CH₂ | Dihydropyrrole Ring |
| C-3 | ~25 - 30 | CH₂ | Dihydropyrrole Ring |
Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. Key expected correlations would be observed between adjacent protons in the dihydropyrrole ring, such as H-2/H-3, H-3/H-4, and H-4/H-5, confirming the sequence of the aliphatic chain.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) couplings between protons and carbons. Crucial correlations would include the coupling from the H-5 proton of the dihydropyrrole ring to the ipso-carbon of the nitrophenyl ring, unequivocally establishing the connectivity between the two ring systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. While the molecule is not chiral, NOESY can provide information about the preferred conformation and spatial arrangement of the two rings relative to each other.
Vibrational Spectroscopy (IR and Raman)
The 3,4-dihydro-2H-pyrrole ring possesses several characteristic vibrational modes. The most prominent is the C=N stretching vibration of the imine group, which typically gives rise to a strong absorption band in the IR spectrum. The aliphatic CH₂ groups of the ring exhibit characteristic symmetric and asymmetric stretching vibrations.
C=N Stretch: A strong band is expected in the region of 1640-1690 cm⁻¹.
Aliphatic C-H Stretch: Multiple bands are expected in the 2850-2960 cm⁻¹ range.
C-N Stretch: These vibrations typically appear in the fingerprint region, around 1180-1360 cm⁻¹.
CH₂ Bending Modes: Scissoring and rocking vibrations for the methylene groups are found in the fingerprint region, generally between 1400 and 1470 cm⁻¹.
The 2-nitrophenyl group displays several intense and diagnostic bands in both IR and Raman spectra. The nitro (NO₂) group has highly characteristic stretching frequencies. orgchemboulder.comorgchemboulder.comspectroscopyonline.com
NO₂ Asymmetric Stretch (ν_as): A very strong and sharp absorption is characteristic for aromatic nitro compounds in the 1500-1560 cm⁻¹ range. orgchemboulder.comorgchemboulder.com
NO₂ Symmetric Stretch (ν_s): A strong band is observed at a lower frequency, typically between 1335-1370 cm⁻¹. orgchemboulder.comorgchemboulder.com
Aromatic C-H Stretch: These appear as weaker bands above 3000 cm⁻¹.
Aromatic C=C Stretch: The benzene ring shows characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.
C-H Out-of-Plane Bending: Strong bands in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.
| Frequency Range (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3000 - 3100 | Aromatic C-H Stretch | Medium-Weak |
| 2850 - 2960 | Aliphatic C-H Stretch | Medium |
| 1640 - 1690 | C=N Stretch (Imine) | Strong |
| 1500 - 1560 | Asymmetric NO₂ Stretch | Very Strong |
| 1450 - 1600 | Aromatic C=C Ring Stretch | Medium-Strong |
| 1335 - 1370 | Symmetric NO₂ Stretch | Strong |
Elucidation of Hydrogen Bonding and Intermolecular Interactions
The molecular structure of 5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole contains functional groups that are pivotal in forming intermolecular interactions, particularly hydrogen bonds. The dihydropyrrole ring includes a secondary amine (N-H) group, which can act as a hydrogen bond donor. Conversely, the oxygen atoms of the nitro group (NO₂) on the phenyl ring are potent hydrogen bond acceptors.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
By calculating the theoretical monoisotopic mass of C₁₀H₁₀N₂O₂, researchers can compare it with the experimentally determined value from an HRMS instrument (e.g., Q-TOF or Orbitrap). A close match between the theoretical and experimental mass (typically within a few parts per million, ppm) serves as definitive confirmation of the compound's molecular formula.
Table 1: Theoretical Mass Calculation for C₁₀H₁₀N₂O₂
| Element | Number of Atoms | Exact Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |
| Hydrogen (¹H) | 10 | 1.007825 | 10.078250 |
| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |
| Total | | | 190.074228 |
This interactive table allows for the exploration of the elemental composition and its contribution to the total exact mass.
Fragmentation Pathway Analysis
The fragmentation of this compound upon ionization in a mass spectrometer provides structural information. In techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID), the molecule breaks apart in a predictable manner.
A plausible fragmentation pathway for the protonated molecule [M+H]⁺ would involve several key steps:
Cleavage of the C-C bond: The single bond connecting the nitrophenyl and dihydropyrrole rings is a likely point of initial cleavage. This would lead to the formation of two primary fragment ions corresponding to the individual ring structures.
Loss of the Nitro Group: A characteristic fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da).
Ring Opening of Dihydropyrrole: The dihydropyrrole ring can undergo retro-Diels-Alder-type reactions or other ring-opening mechanisms, leading to the loss of small neutral molecules like ethene (C₂H₄). whitman.edu
Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic compounds involves the elimination of a neutral molecule of hydrogen cyanide (27 Da). miamioh.edu
Table 2: Plausible Mass Spectrometry Fragments of C₁₀H₁₀N₂O₂
| m/z (for [M+H]⁺) | Proposed Fragment | Neutral Loss | Description |
|---|---|---|---|
| 191 | [C₁₀H₁₁N₂O₂]⁺ | - | Protonated molecular ion |
| 145 | [C₁₀H₁₁N₂]⁺ | NO₂ | Loss of the nitro group |
| 121 | [C₆H₅O₂]⁺ | C₄H₆N | Cleavage of the C-C bond between rings |
| 70 | [C₄H₈N]⁺ | C₆H₄NO₂ | Cleavage of the C-C bond between rings |
This interactive table outlines potential fragments and their origins, aiding in the structural elucidation from mass spectral data.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
The electronic properties of this compound are dictated by its chromophoric system, which consists of the nitrophenyl group and the dihydropyrrole moiety.
Electronic Transitions and Chromophoric Analysis
The UV-Visible absorption spectrum of this compound is expected to be dominated by electronic transitions within the π-electron system. The key transitions are:
π → π* transitions: These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic phenyl ring and the C=N double bond of the dihydropyrrole ring. wikipedia.org The conjugation between the two rings would influence the energy of these transitions.
n → π* transitions: These are typically lower in intensity and involve the excitation of a non-bonding electron (from the nitrogen atom of the dihydropyrrole or the oxygen atoms of the nitro group) to an antibonding π* orbital. libretexts.orgyoutube.com These transitions often appear as a shoulder on the main π → π* absorption band.
The nitro group acts as a strong electron-withdrawing group and an auxochrome, which can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted phenyl-dihydropyrrole. The spectrum of pyrrole (B145914) itself shows a π-π* transition around 250-290 nm. researchgate.net The presence of the conjugated nitrophenyl group is expected to shift this absorption to longer wavelengths, likely into the near-UV or even the visible region.
Solvent Effects on Absorption and Emission Characteristics
The absorption and fluorescence spectra of this compound are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. evidentscientific.com
Absorption (Solvatochromism): The π → π* transitions are likely to exhibit a red shift (bathochromism) with increasing solvent polarity. This is because the excited state is often more polar than the ground state, and polar solvents will stabilize the excited state to a greater extent, thus lowering the energy gap for the transition. libretexts.org Conversely, n → π* transitions typically show a blue shift (hypsochromism) in polar, protic solvents due to the stabilization of the ground state's non-bonding electrons through hydrogen bonding with the solvent. libretexts.org
Emission (Solvatofluorochromism): The fluorescence emission is also highly dependent on the solvent environment. The molecule likely possesses an intramolecular charge-transfer (ICT) character, where photoexcitation leads to a transfer of electron density from the dihydropyrrole ring (donor) to the nitrophenyl ring (acceptor). nih.govrsc.org In polar solvents, the resulting ICT excited state is significantly stabilized, leading to a large red shift in the emission wavelength. nih.gov This often results in a larger Stokes shift in more polar solvents. In some cases, strong solvent interactions can lead to non-radiative decay pathways, causing a decrease in fluorescence quantum yield in highly polar environments. nih.govresearchgate.net
Table 3: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| 5-(4-nitrophenyl)-2H-pyrrole |
| Ethene |
Fluorescence Quantum Yield and Lifetime Studies
Fluorescence quantum yield (Φf) and lifetime (τ) are critical parameters in characterizing the photophysical properties of a molecule. The quantum yield defines the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon.
While specific experimental data on the fluorescence quantum yield and lifetime for this compound are not extensively detailed in the available literature, studies on structurally related compounds provide valuable insights. For instance, certain quadrupolar pyrrolo[3,2-b]pyrrole (B15495793) derivatives bearing two 4-nitrophenyl substituents have demonstrated remarkably strong solvatofluorochromic effects. nih.gov One such derivative exhibited a very high fluorescence quantum yield of up to 0.96 in a nonpolar solvent like cyclohexane, while fluorescence was quenched in polar solvents such as DMSO. nih.gov This behavior is often linked to the formation of an intramolecular charge transfer (ICT) state in polar environments, which can provide a non-radiative decay pathway, thus quenching fluorescence. nih.gov
In contrast, other dihydropyrrolo[3,2-b]pyrrole derivatives have shown fluorescence in the solid state, with one 5-substituted compound having a fluorescence quantum yield of 0.04. rsc.org The fluorescence properties of such compounds are highly sensitive to their molecular structure and environment. For example, meso-phenyl substituted BODIPYs (4,4-difluoro-4-bora-3a,4a-diaza-s-indacenes) are a class of fluorophores where substitution patterns are strategically used to increase the fluorescence quantum yield by sterically hindering the rotation of the meso-phenyl group, which favors radiative decay pathways. nih.gov The presence of the nitro group, typically a fluorescence quencher, in conjunction with the dihydropyrrole scaffold suggests that the photophysical properties of this compound would be complex and highly dependent on solvent polarity and structural rigidity.
X-ray Crystallography
Single Crystal X-ray Diffraction for Definitive Molecular Structure
Single-crystal X-ray diffraction analysis is the gold standard for elucidating the absolute structure of molecules. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to construct a detailed three-dimensional electron density map of the molecule. While the specific crystallographic data for this compound is not provided in the search results, data from analogous structures, such as 5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole, illustrates the type of information obtained. nih.gov Such an analysis yields precise unit cell dimensions, the crystal system, and the space group, which collectively define the crystal's symmetry and repeating structure.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₄ClN |
| Formula Weight | 255.73 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 18.2543 (18) |
| b (Å) | 5.6398 (5) |
| c (Å) | 13.0095 (13) |
| β (°) | 97.129 (2) |
| Volume (ų) | 1329.0 (2) |
| Z (molecules/unit cell) | 4 |
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
Crystallographic data allows for the precise measurement of all intramolecular geometric parameters. Bond lengths and bond angles reveal details about the hybridization and bonding within the molecule. Torsion angles, which describe the rotation around a bond, are crucial for defining the molecule's conformation. For instance, in a related (4-nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate, the dihydropyrrole ring is nearly coplanar with the adjacent C₂O₂ residue, indicated by a small dihedral angle of 4.56 (9)°. sunway.edu.my In another substituted 2,5-dihydro-1H-pyrrole, the carboxylate residue is almost co-planar with the five-membered ring, as shown by a C-N-C-O torsion angle of 1.8 (4)°. nih.goviucr.org The dihedral angle between the two aromatic rings in 5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole was found to be 78.71 (9)°. nih.gov These parameters are fundamental to understanding the molecule's shape and steric properties.
| Compound Type | Angle Description | Value (°) | Reference |
|---|---|---|---|
| (4-nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate | Dihedral angle (dihydropyrrole ring to C₂O₂ residue) | 4.56 (9) | sunway.edu.my |
| Substituted 2,5-dihydro-1H-pyrrole-1-carboxylate | Torsion angle (C-N-C-O of carboxylate) | 1.8 (4) | nih.goviucr.org |
| 5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole | Dihedral angle (between aromatic rings) | 78.71 (9) | nih.gov |
Conformational Analysis and Planarity of Ring Systems
The five-membered dihydropyrrole ring can adopt various conformations. X-ray analysis reveals the precise nature of this conformation, which can range from nearly planar to a more puckered "envelope" or "twist" form. For example, the dihydropyrrole ring in (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate is reported to be almost planar, with a root-mean-square (r.m.s.) deviation of 0.0049 Å. sunway.edu.my Similarly, the dihydropyrrole ring in a complex ester derivative was also found to be essentially planar (r.m.s. deviation = 0.003 Å). nih.goviucr.org In contrast, the conformation of the five-membered ring in 5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole approximates an envelope shape, with one carbon atom serving as the flap. nih.gov The planarity of the 2-nitrophenyl substituent and its orientation relative to the dihydropyrrole ring would also be key structural features determined by this analysis.
Intermolecular Interactions and Crystal Packing (e.g., C-H...O, π-π stacking)
Beyond the structure of a single molecule, crystallography elucidates how molecules pack together in the solid state. This packing is governed by a network of intermolecular interactions. In nitrophenyl-containing compounds, interactions involving the nitro group are common. For instance, in the crystal structure of (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate, supramolecular layers are formed through C—H···O interactions involving both the carbonyl and nitro oxygen atoms. sunway.edu.my These layers are further connected into a three-dimensional structure by π–π stacking between the pyrrole and nitrobenzene (B124822) rings, with an inter-centroid separation of 3.7414 (10) Å. sunway.edu.my In other related structures, methylene-C—H···O(carbonyl) interactions link molecules into supramolecular chains. nih.goviucr.org The presence of the electron-withdrawing nitro group can also increase the acidity of the aromatic C-H bonds, potentially strengthening C-H···O or C-H···F interactions. researchgate.net
| Interaction Type | Description | Example Compound | Reference |
|---|---|---|---|
| C—H···O | Interactions involving carbonyl and nitro oxygen atoms forming supramolecular layers. | (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate | sunway.edu.my |
| π–π stacking | Stacking between pyrrole and nitrobenzene rings with an inter-centroid distance of 3.7414 (10) Å. | (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate | sunway.edu.my |
| C—H···O | Methylene C-H interacting with a carbonyl oxygen to form supramolecular chains. | Substituted 2,5-dihydro-1H-pyrrole-1-carboxylate | nih.goviucr.org |
Chromatographic and Separation Techniques
Chromatographic methods are essential for the purification, separation, and analysis of organic compounds like this compound from reaction mixtures and for assessing purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for this purpose.
For compounds within the dihydropyrrole class, reverse-phase (RP) HPLC methods have been successfully developed. For example, 3,4-Dihydro-5-methyl-2H-pyrrole can be analyzed using a simple RP-HPLC method. sielc.com This separation utilizes a specialized reverse-phase column (Newcrom R1) with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), the phosphoric acid is typically replaced with a volatile acid such as formic acid. sielc.com Such HPLC methods are often scalable and can be adapted for preparative separation to isolate larger quantities of the pure compound or its impurities. sielc.com Thin-layer chromatography (TLC) is also routinely used to monitor the progress of reactions that synthesize such compounds. mdpi.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid, efficient, and cost-effective tool for the real-time monitoring of chemical reactions that produce this compound and related compounds. rsc.orgthieme.deyoutube.com This technique allows chemists to qualitatively track the consumption of starting materials and the formation of the desired product over time.
In typical synthetic procedures involving pyrrole derivatives, the reaction progress is monitored by periodically taking small aliquots from the reaction mixture and spotting them on a TLC plate alongside the starting materials as a reference. youtube.comacs.org For instance, in the synthesis of related 5-(2-nitrophenyl)-1H-pyrrole, TLC was used with an eluent system of petroleum ether and ethyl acetate (B1210297) (19:1), where the product had a retention factor (Rf) of 0.12. rsc.org The spots are visualized under UV light or by using a staining agent like potassium permanganate (B83412) (KMnO4) or vanillin. rsc.org The disappearance of the reactant spots and the appearance of a new product spot indicate the progression of the reaction. The reaction is considered complete when the starting material spot is no longer visible. rsc.org
This method is crucial for determining the optimal reaction time and preventing the formation of byproducts due to prolonged reaction times or overheating. acs.org
| Compound Type | Eluent System | Rf Value | Visualization Method | Reference |
|---|---|---|---|---|
| 5-(2-nitrophenyl)-1H-pyrrole | Petroleum Ether : Ethyl Acetate (19:1) | 0.12 | UV, Vanillin | rsc.org |
| Pyrrolo[2,1-b] acs.orgbenzazepine derivative | Ethyl Acetate / Hexane (B92381) (1:1) | Not Specified | Not Specified | acs.org |
Column Chromatography for Purification
Following the synthesis, column chromatography is the standard method employed for the purification of this compound from unreacted starting materials, catalysts, and any formed byproducts. nih.govgoogle.com This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, while a liquid mobile phase (eluent) flows through it.
The crude reaction mixture is loaded onto the top of a column packed with silica gel. A carefully selected solvent system, often a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether, is then passed through the column. acs.orgrsc.org Compounds with lower polarity travel down the column faster, while more polar compounds are retained longer by the silica gel.
For example, in the purification of structurally similar nitrophenyl-containing pyrroles, flash column chromatography on silica gel is frequently utilized. rsc.org The choice of eluent is critical for effective separation; common systems for related compounds include petroleum ether : diethyl ether (19:1) or petroleum ether : ethyl acetate mixtures. rsc.org Fractions are collected sequentially and analyzed by TLC to identify those containing the pure desired product. These pure fractions are then combined, and the solvent is removed under reduced pressure to yield the purified compound. nih.gov
| Compound Type | Stationary Phase | Eluent System | Reference |
|---|---|---|---|
| 5-(2-nitrophenyl)-1H-pyrrole | Silica Gel | Petroleum Ether : Ethyl Acetate | rsc.org |
| Pyrrolo[2,1-b] acs.orgbenzazepine derivatives | Silica Gel | Ethyl Acetate / Hexane (1:10 or 1:5) | acs.org |
| Iron-corrolates (nitrated) | Silica Gel | CH2Cl2 / Hexane (80:20) | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the precise quantitative assessment of the purity of this compound. globalresearchonline.net It offers high resolution, sensitivity, and reproducibility, making it the method of choice for determining the exact percentage of purity of a synthesized compound. researchgate.net
Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing such organic molecules. nih.govpensoft.net In this method, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as acetonitrile and water or methanol (B129727) and a buffer solution. pensoft.netsielc.com When a sample of this compound is injected into the HPLC system, it is carried by the mobile phase through the column. The compound is separated from impurities based on its hydrophobicity. The retention time (the time it takes for the compound to pass through the column) is a characteristic feature that can be used for identification.
A UV-Vis detector is typically used, as the nitrophenyl and pyrrole moieties absorb UV radiation. globalresearchonline.netresearchgate.net The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. pensoft.net For a highly pure sample, the chromatogram will show a single, sharp, and symmetrical peak. pensoft.net
| Analyte Type | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Substituted pyrrole derivative | C18 (150×4 mm, 5 μm) | Acetonitrile : Phosphate buffer (pH=3) (50:50 v/v) | UV/VIS at 225 nm | pensoft.net |
| 3,4-Dihydro-5-methyl-2H-pyrrole | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Mass-Spec (MS) compatible | sielc.com |
| Triadimenol (triazole fungicide) | C18 | Acetonitrile : Water (70:30 v/v) | UV at 220 nm | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify volatile compounds. nih.gov While this compound itself may not be sufficiently volatile for direct GC-MS analysis without thermal degradation, the technique is highly valuable for analyzing its more volatile derivatives or potential byproducts from its synthesis. nih.govresearchgate.net
For analysis, a sample is injected into the GC, where it is vaporized and separated as it passes through a capillary column. mdpi.com The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. nih.gov As each separated component exits the GC column, it enters the mass spectrometer. The MS ionizes the molecules, typically through electron impact, causing them to fragment into characteristic patterns. rsc.org This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that can be compared against spectral libraries for definitive identification. biochemjournal.com
In the context of nitrophenyl-containing heterocycles, GC-MS can be used to identify impurities or degradation products. researchgate.net For less volatile compounds, derivatization may be required to increase their volatility and thermal stability, making them amenable to GC-MS analysis. researchgate.net
| Application | Technique Detail | Identified Components | Reference |
|---|---|---|---|
| Analysis of nitrophenols | Flash heater derivatization | Derivatized nitrophenols | researchgate.net |
| Profiling of volatile compounds | GC-(Q)Orbitrap MS | Phenols, furan (B31954) derivatives, aldehydes | core.ac.uk |
| Analysis of bioactive metabolites | Shimadzu GC-MS-QP 2010 system | Fatty acids, pyranones, phenolics | biochemjournal.com |
Chemical Reactivity and Transformation Studies
Reactivity of the Dihydropyrrole Moiety
The 3,4-dihydro-2H-pyrrole ring, also known as a 1-pyrroline (B1209420), contains a C=N double bond, which is the primary site of its reactivity. This imine functionality can undergo oxidation, reduction, and can serve as a precursor to a fully aromatic pyrrole (B145914) ring.
Oxidation Reactions
The dihydropyrrole moiety is susceptible to oxidation by various reagents. The specific product obtained often depends on the oxidant used and the substitution pattern of the ring. Peracids, for instance, are known to oxidize 1-pyrroline 1-oxides. In cases of 2-phenyl-substituted 1-pyrroline 1-oxides, this can lead to the formation of nitro ketones. publish.csiro.au Oxidation with reagents like lead tetra-acetate or potassium permanganate (B83412) can also be employed, potentially leading to ring-opened products or the introduction of carbonyl groups. For example, the oxidation of 4,5,5-trimethyl-1-pyrroline 1-oxide with lead tetra-acetate yields 1-acetoxy-4,5,5-trimethyl-2-pyrrolidone, while potassium permanganate treatment results in a ring-cleaved nitropentanoic acid. rsc.org
| Oxidizing Agent | Potential Product Type | Reference Reaction |
|---|---|---|
| Peroxy Acids (e.g., m-CPBA) | Oxaziridine, Ring-Opened Nitro Ketone | Oxidation of 2-phenyl-substituted 1-pyrroline 1-oxides. publish.csiro.au |
| Potassium Permanganate (KMnO₄) | Ring-Opened Carboxylic Acids | Cleavage of 1-hydroxy-2-pyrrolidones. rsc.org |
| Lead Tetra-acetate (Pb(OAc)₄) | Acetoxylated Pyrrolidones | Oxidation of 4,5,5-trimethyl-1-pyrroline 1-oxide. rsc.org |
Reduction Reactions (e.g., of the C=N bond)
The imine bond (C=N) of the dihydropyrrole ring is readily reduced to an amine, converting the 5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole into the corresponding 2-(2-Nitrophenyl)pyrrolidine. This transformation is a standard procedure in organic synthesis. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and catalytic hydrogenation. Sodium borohydride is a mild and selective reagent often used for the reduction of imines in the presence of other functional groups. lookchem.comresearchgate.net Catalytic hydrogenation, for example using a Raney Nickel catalyst, is another effective method for reducing pyrazoline rings, which can lead to the corresponding pyrrolidinone derivatives. osi.lv This process involves the addition of hydrogen across the double bond, typically yielding the saturated heterocyclic ring. nih.gov
| Reducing Agent | Typical Conditions | Expected Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol (B129727) (MeOH), Room Temperature | 2-(2-Nitrophenyl)pyrrolidine |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Raney Ni or Pd/C, Pressure | 2-(2-Nitrophenyl)pyrrolidine |
| Sodium Cyanoborohydride (NaBH₃CN) | Acidic pH (4-5), MeOH | 2-(2-Nitrophenyl)pyrrolidine |
Aromatization Pathways
The conversion of the 3,4-dihydro-2H-pyrrole ring to a fully aromatic pyrrole is an oxidative process known as dehydrogenation. This transformation is synthetically valuable as it provides access to substituted pyrroles, which are important structural motifs in many biologically active compounds. Aromatization can be achieved using various dehydrogenation agents. While classic methods often require harsh conditions, modern catalytic approaches have been developed. For instance, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) has been reported as a catalyst for the direct dehydrogenation of pyrrolidines to pyrroles in an acceptor-based approach. nih.gov This method avoids the harsh oxidative conditions that the pyrrole ring is often sensitive to. nih.gov Other methods could involve metal-catalyzed dehydrogenation, for example using palladium on carbon (Pd/C) at elevated temperatures. The expected product of such a reaction would be 2-(2-Nitrophenyl)-1H-pyrrole.
Reactivity of the Nitro Group
The nitrophenyl portion of the molecule is characterized by the strong electron-withdrawing nature of the nitro (NO₂) group. This group profoundly influences the reactivity of the aromatic ring and is itself susceptible to chemical reduction.
Reduction of the Nitro Group to Amine
The reduction of an aromatic nitro group to a primary amine is one of the most fundamental transformations in organic chemistry, providing a gateway to a vast array of functionalities. A multitude of reagents can accomplish this conversion, ranging from catalytic hydrogenation to the use of metals in acidic media. nih.gov Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney Nickel is a common and clean method. figshare.comacs.orgccspublishing.org.cn Alternatively, dissolving metal reductions, such as with iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl), are robust and widely used methods for this purpose. The choice of reagent can be critical, especially when other reducible functional groups are present in the molecule. For example, tin(II) chloride (SnCl₂) offers a mild method for reducing nitro groups selectively.
| Reagent/System | Typical Conditions | Key Features |
|---|---|---|
| H₂ / Palladium on Carbon (Pd/C) | Ethanol (EtOH) or Ethyl Acetate (B1210297) (EtOAc), RT | Clean, efficient, but can reduce other groups (e.g., C=N). |
| H₂ / Raney Nickel (Ra-Ni) | MeOH or EtOH, often with heat/pressure | Effective, can be used when dehalogenation is a concern. researchgate.net |
| Iron (Fe) / Hydrochloric Acid (HCl) | Reflux in aqueous acid | Inexpensive and widely used industrially. |
| Tin(II) Chloride (SnCl₂) | EtOH or HCl, RT or heat | Mild conditions, good chemoselectivity. |
| Zinc (Zn) / Acetic Acid (AcOH) | Mild acidic conditions | Provides a mild reduction pathway. |
The product of this reaction would be 5-(2-Aminophenyl)-3,4-dihydro-2H-pyrrole. It is important to note that some reducing conditions, particularly catalytic hydrogenation, could simultaneously reduce both the nitro group and the C=N bond of the dihydropyrrole ring, leading to 2-(2-Aminophenyl)pyrrolidine.
Nucleophilic Aromatic Substitution on the Nitrophenyl Ring
The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SₙAr). The nitro group activates the ortho and para positions relative to itself by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. In this compound, the dihydropyrrole substituent is at the C1 position, and the nitro group is at the C2 position. For an SₙAr reaction to occur, a good leaving group (typically a halide) must be present on the ring, usually at a position activated by the nitro group.
If a leaving group, such as a chlorine or fluorine atom, were present at the C3 or C5 position of the nitrophenyl ring, it could be displaced by a variety of nucleophiles. This reaction pathway is a cornerstone for the synthesis and modification of aromatic compounds in the pharmaceutical and agrochemical industries.
The generally accepted mechanism proceeds via a two-step addition-elimination sequence. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
| Hypothetical Substrate* | Nucleophile (Nu⁻) | Potential Product |
|---|---|---|
| 5-(3-Chloro-2-nitrophenyl)-3,4-dihydro-2H-pyrrole | Methoxide (CH₃O⁻) | 5-(3-Methoxy-2-nitrophenyl)-3,4-dihydro-2H-pyrrole |
| 5-(5-Fluoro-2-nitrophenyl)-3,4-dihydro-2H-pyrrole | Ammonia (NH₃) | 5-(5-Amino-2-nitrophenyl)-3,4-dihydro-2H-pyrrole |
| 5-(3-Chloro-2-nitrophenyl)-3,4-dihydro-2H-pyrrole | Azide (N₃⁻) | 5-(3-Azido-2-nitrophenyl)-3,4-dihydro-2H-pyrrole |
*These substrates are hypothetical examples to illustrate the principle of SₙAr reactivity.
Electrophilic and Nucleophilic Substitutions on Aromatic Rings
The presence of both an electron-rich heterocyclic system and a severely electron-deficient aromatic ring within the same molecule creates a duality in its susceptibility to substitution reactions.
Electrophilic Aromatic Substitution (EAS)
Electrophilic attack on the 2-nitrophenyl group is highly unlikely. The nitro group is one of the strongest deactivating groups in electrophilic aromatic substitution due to its powerful electron-withdrawing nature (both by induction and resonance). libretexts.org This effect reduces the electron density of the benzene (B151609) ring, making it resistant to attack by electrophiles. Furthermore, the nitro group is a meta-director. libretexts.org Any forced electrophilic substitution would be expected to occur at the positions meta to the nitro group (C4' and C6' of the phenyl ring).
In contrast, the dihydropyrrole ring is part of an enamine-like system, which is generally electron-rich and activated towards electrophilic attack. However, the C5 position is already substituted. Electrophilic attack on the nitrogen atom or other positions of the heterocyclic ring would be more probable, though this falls outside the scope of aromatic ring substitution.
Nucleophilic Aromatic Substitution (SNAr)
The 2-nitrophenyl group is highly activated for nucleophilic aromatic substitution (SNAr). vapourtec.com For an SNAr reaction to occur, two conditions are typically required: the presence of strong electron-withdrawing groups on the aromatic ring and a suitable leaving group (like a halide). vapourtec.com While the parent compound this compound does not have an obvious leaving group on the aromatic ring, derivatives such as 5-(2-nitro-4-halophenyl)-3,4-dihydro-2H-pyrrole would be exceptionally reactive.
The mechanism proceeds via a two-step addition-elimination sequence involving a stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The nitro group is crucial for stabilizing the negative charge of this intermediate, particularly when it is positioned ortho or para to the leaving group. vapourtec.comnih.gov
Table 1: Predicted Reactivity of the Aromatic Ring in this compound
| Reaction Type | Reactivity | Predicted Position of Attack | Rationale |
|---|---|---|---|
| Electrophilic Substitution | Highly Deactivated | Meta to -NO₂ (C4', C6') | The nitro group is a strong electron-withdrawing group. libretexts.org |
| Nucleophilic Substitution | Highly Activated* | Ortho/Para to -NO₂ | The nitro group stabilizes the Meisenheimer intermediate. vapourtec.comnih.gov |
Note: Requires the presence of a suitable leaving group on the aromatic ring.
Ring-Opening and Ring-Expansion Reactions
While specific studies on the ring-opening or ring-expansion of this compound are not prominent in the literature, the reactivity of related heterocyclic systems provides insight into potential transformations.
Ring-Opening Reactions
The Δ1-pyrroline ring can be susceptible to ring-opening under certain conditions. Hydrolysis of the imine bond, particularly under acidic conditions, can lead to ring-opening to form a γ-amino ketone. This is a common reaction for cyclic imines. Furthermore, related unstrained heterocycles like 2,5-dihydrofurans have been shown to undergo catalytic asymmetric ring-opening reactions. nih.gov Analogous processes for dihydropyrroles could potentially be developed, leading to functionalized acyclic amino compounds. Base-catalyzed ring-opening has also been documented for strained ring systems like cyclobutanols, suggesting that under specific basic conditions, cleavage of the heterocyclic ring could be induced. rsc.org
Ring-Expansion Reactions
Ring-expansion reactions typically involve the rearrangement of an adjacent ring or substituent. For instance, the iodide-ion-induced ring expansion of N-vinyl aziridines is a known synthetic route to 5-substituted 3,4-dihydro-2H-pyrroles. nih.gov While this is a method of formation, it highlights the accessibility of rearrangement pathways involving related structures. A potential, though mechanistically complex, pathway for ring-expansion of the dihydropyrrole itself could involve activation of the ring followed by rearrangement, possibly leading to six-membered piperidine (B6355638) derivatives or other larger heterocyclic systems.
Reaction Kinetics and Mechanistic Investigations
Mechanistic studies provide a deeper understanding of the reaction pathways, intermediates, and transition states involved in the transformations of this compound and related compounds.
Specific kinetic data for reactions involving this compound are not widely reported. However, studies on related reactions provide qualitative insights. For example, in the synthesis of 5-aryl-dihydropyrroles via aziridine (B145994) ring expansion, the electronic nature of the aryl substituent impacts the reaction kinetics. The presence of electron-withdrawing groups on the aryl ring was found to decrease the rate of the ring expansion reaction. nih.gov This suggests that for reactions involving the 5-aryl-dihydropyrrole system, the strongly electron-withdrawing 2-nitrophenyl group would have a significant kinetic influence, generally slowing reactions that involve the buildup of positive charge and potentially accelerating those involving nucleophilic attack. Kinetic studies of SNAr reactions have also been instrumental in distinguishing between stepwise and concerted mechanisms. nih.gov
The formation of dihydropyrrole rings often involves intermediates that can be described as zwitterionic or having significant charge separation. One proposed mechanism for the synthesis of polysubstituted 2,3-dihydro-4-nitropyrroles involves the generation of an azomethine ylide, which is a 1,3-dipole. frontiersin.org This intermediate undergoes an intramolecular 1,5-dipolar cycloaddition to form the dihydropyrrole ring. frontiersin.org
Zwitterionic intermediates are frequently proposed, and sometimes detected, in [3+2] cycloaddition reactions, especially when polar interactions between the reacting components are strong. mdpi.comnih.gov The reaction between a nucleophile and the electron-deficient nitrophenyl ring in an SNAr reaction proceeds through the Meisenheimer complex, which is a distinct anionic intermediate, not a zwitterion. However, in other potential transformations of the molecule, particularly those involving cycloadditions to the imine bond, pathways involving zwitterionic intermediates could be operative. mdpi.com
The nature of the intermediates formed during a reaction is fundamental to its outcome.
Meisenheimer Complex: In nucleophilic aromatic substitution on the nitrophenyl ring, the stability of the Meisenheimer complex is the key factor determining the reaction's feasibility. The negative charge is delocalized across the aromatic system and onto the oxygen atoms of the nitro group, providing significant stabilization. nih.gov
Azomethine Ylide: As mentioned, this 1,3-dipolar intermediate is pivotal in certain synthetic routes to the dihydropyrrole core. frontiersin.org Its stability and conformation can dictate the stereochemistry of the final product. The π-stacking between aromatic rings in the precursor to the ylide has been suggested to account for the high diastereospecificity observed in some reactions. frontiersin.org
Carbocation Intermediates: In potential electrophilic additions to the enamine-like system or in acid-catalyzed ring-opening, the formation of carbocationic intermediates would be expected. The stability of these intermediates would govern the regioselectivity and rate of such transformations.
Theoretical and Computational Chemistry
Molecular Dynamics Simulations
While quantum mechanics looks at the static electronic structure, molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. This provides insight into the dynamic behavior of the compound.
MD simulations can reveal the flexibility of the 5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole structure. By tracking the atomic positions over nanoseconds, one can observe the range of motion, including the rotation around the bond connecting the two rings. These simulations can be used to map out the free energy landscape associated with this rotation and calculate the energy barriers (torsional barriers) between different stable conformations.
The behavior of a molecule can change dramatically in the presence of a solvent. MD simulations are ideal for studying these effects. By placing the this compound molecule in a simulation box filled with explicit solvent molecules (like water or an organic solvent), the simulation can model the solute-solvent interactions. This would reveal how the solvent influences the preferred conformation of the molecule and its dynamic behavior. For example, polar solvents might stabilize a more polar conformer of the molecule. nih.gov Such simulations are critical for understanding how the molecule would behave in a realistic chemical environment.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions by mapping out the potential energy surface (PES) that connects reactants to products. This involves identifying stationary points, such as minima (reactants, intermediates, and products) and first-order saddle points (transition states).
Reaction Pathway Modeling: The synthesis of 3,4-dihydro-2H-pyrroles can proceed through various routes, such as the cyclization of aminoketones, which can be formed from the reduction of nitroketones. researchgate.net Theoretical modeling of such a reaction for this compound would typically involve the following steps:
Geometry Optimization: The three-dimensional structures of the reactant (the open-chain amino ketone precursor), any intermediates, and the final product (the dihydropyrrole ring) are optimized to find their lowest energy conformations. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are commonly employed for this purpose. mdpi.com
Transition State Searching: Once the reactant and product structures are known, computational methods are used to locate the transition state (TS) connecting them. This involves techniques like the Synchronous Transit-Guided Quasi-Newton (STQN) method or climbing image nudged elastic band (CI-NEB) calculations. The TS represents the highest energy point along the minimum energy pathway.
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the identified transition state correctly connects the reactant and product, an IRC calculation is performed. This traces the reaction path downhill from the TS, ensuring it leads to the intended reactant and product minima on the PES.
Transition State Characterization: A crucial aspect of reaction modeling is the detailed characterization of the transition state.
Vibrational Analysis: A frequency calculation is performed on the optimized TS geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate (e.g., the formation of the C-N bond during cyclization). All other frequencies will be real.
Energetic Characterization: The energy of the transition state relative to the reactants determines the activation energy (ΔG‡) of the reaction. This value is critical for predicting the reaction rate. For example, in studies of related heterocyclic syntheses, calculated activation barriers help to understand why certain reaction pathways are favored over others.
While a specific reaction pathway model for this compound is not published, the general mechanism for the formation of the dihydropyrrole ring from a precursor like 4-amino-4-(2-nitrophenyl)butanal would involve an intramolecular nucleophilic attack of the amine group on the carbonyl carbon, followed by dehydration. Computational modeling would precisely map the energetics of this cyclization and the subsequent water elimination step.
Prediction of Reactivity and Selectivity Parameters
Computational methods are invaluable for predicting the reactivity and selectivity of molecules based on their electronic structure. For this compound, these parameters can offer insights into its behavior in various chemical reactions.
Frontier Molecular Orbital (FMO) Theory: The reactivity of a molecule is often governed by the interactions of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate electrons. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.
LUMO: Represents the ability of a molecule to accept electrons. Regions with a high LUMO density are prone to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com In computational studies of other nitrophenyl-containing heterocycles, a reduced HOMO-LUMO gap has been correlated with increased reactivity. mdpi.com
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution in a molecule. It plots the electrostatic potential onto the electron density surface.
Red regions (negative potential) indicate areas of high electron density and are susceptible to electrophilic attack. In the case of the target molecule, this would likely be around the oxygen atoms of the nitro group.
Blue regions (positive potential) indicate areas of low electron density (electron-poor) and are susceptible to nucleophilic attack. These would be expected near the hydrogen atoms of the pyrrole (B145914) ring and potentially on the carbon atom attached to the nitro group.
Global Reactivity Descriptors: Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify chemical reactivity and stability. These are often derived from conceptual DFT.
| Descriptor | Formula | Interpretation |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. A lower value indicates higher reactivity. mdpi.com |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. |
| Electronegativity (χ) | -μ | The power of an atom or group to attract electrons. |
| Global Electrophilicity Index (ω) | μ2 / (2η) | Measures the ability of a molecule to accept electrons. |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; a higher value indicates greater reactivity. mdpi.com |
While the exact values for this compound are not available, DFT calculations on similar nitroaromatic heterocyclic compounds have been used to compute these parameters to successfully predict their reactivity and potential as, for example, corrosion inhibitors or pharmacologically active agents. mdpi.com These theoretical tools provide a powerful, predictive lens through which the chemical behavior of this compound can be understood, guiding future experimental work.
Synthesis and Characterization of Derivatives and Analogues
Modification of the Dihydropyrrole Ring
The 3,4-dihydro-2H-pyrrole (also known as a 1-pyrroline) ring is a versatile scaffold that can be modified through the introduction of various substituents or by functionalizing its constituent nitrogen and carbon atoms.
Introduction of Additional Substituents
The synthesis of substituted 3,4-dihydro-2H-pyrroles can be achieved through methods like the hydrogenative cyclization of nitro ketones. nih.govnih.gov This approach allows for the flexible introduction of a wide array of substitution patterns, as the starting materials—ketones, aldehydes, and nitroalkanes—are readily available and diverse. nih.govresearchgate.net Research has demonstrated that this reaction has a broad scope, tolerating numerous functional groups. nih.gov
For instance, the synthesis of various substituted 2-substituted pyrroline-4,5-dihydro-3,3-dicarboxylic acid diethyl esters has been accomplished via iodide ion-induced ring expansion of N-vinyl aziridines. beilstein-journals.org This method allows for the introduction of alkyl, aryl, or heteroaryl groups at the 5-position of the dihydropyrrole ring. beilstein-journals.org Furthermore, a one-pot, metal-free strategy has been developed to produce highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters, which bear three contiguous stereocenters. nih.govresearchgate.net
The table below summarizes the synthesis of various substituted 3,4-dihydro-2H-pyrroles from nitro ketones, highlighting the tolerance of different substituents on the aromatic rings of the precursors.
| Substituent (R) on Precursor | Position | Yield (%) | Reference |
|---|---|---|---|
| Methyl (electron-donating) | ortho-, meta-, para- | 79-89 | nih.govresearchgate.net |
| Chloro (electron-withdrawing) | meta-, para- | up to 93 | nih.govresearchgate.net |
| Bromo (electron-withdrawing) | para- | 73 | nih.govresearchgate.net |
| Fluoro (electron-withdrawing) | para- | 86 | nih.govresearchgate.net |
| Methoxy (electron-donating) | para- | 86-94 | nih.govresearchgate.net |
| Trifluoromethyl (strongly electron-withdrawing) | para- | 75-79 | nih.govresearchgate.net |
Functionalization at Nitrogen and Carbon Atoms
Functionalization of the nitrogen atom in the dihydropyrrole ring is a key strategy for creating derivatives. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, allowing for reactions that introduce new functional groups. masterorganicchemistry.com For example, after the reduction of a nitro group to an amine, the resulting amino group can be protected, a common form of N-functionalization, to modulate its reactivity in subsequent synthetic steps. masterorganicchemistry.com
Carbon atoms within the ring can also be functionalized. For example, visible-light-mediated formal [3+2] dipolar cycloaddition between 2H-azirines and α-substituted nitroalkenes can produce tetrasubstituted pyrroles with ketone, ester, or alcohol groups at the 3-position. thieme-connect.de While this builds the pyrrole (B145914) ring rather than modifying a pre-existing one, it demonstrates a pathway to carbon-functionalized pyrrole systems.
Derivatization of the Nitrophenyl Moiety
The 2-nitrophenyl group is a highly reactive component of the molecule, offering numerous avenues for derivatization, primarily through transformations of the nitro group itself.
Nitro Group Manipulations (e.g., reduction to amine, diazotization)
The reduction of the nitro group to a primary amine is one of the most significant transformations of the nitrophenyl moiety. masterorganicchemistry.com This conversion dramatically alters the electronic properties of the aromatic ring, changing the substituent from strongly electron-withdrawing and meta-directing to strongly electron-donating and ortho-, para-directing. masterorganicchemistry.com
A variety of methods are available for this reduction, including:
Catalytic Hydrogenation : This is a common and efficient method, often employing catalysts like palladium-on-carbon (Pd/C) or Raney nickel. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com This technique is effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com
Metal-Acid Systems : Easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl are widely used to convert nitro groups to amines. masterorganicchemistry.comcommonorganicchemistry.com
Other Reagents : Tin(II) chloride (SnCl₂) provides a mild method for this reduction, tolerant of other reducible groups. masterorganicchemistry.com Sodium hydrosulfite and sodium sulfide (B99878) are also effective reagents. wikipedia.org
The resulting 2-aminophenyl derivative is a key intermediate for further functionalization. One important subsequent reaction is diazotization, where the primary aromatic amine is treated with a nitrous acid source (e.g., NaNO₂ in acid) at low temperatures to form a diazonium salt. uobaghdad.edu.iqresearchgate.netrsc.org This diazonium salt is a versatile intermediate that can be coupled with electron-rich aromatic compounds, such as phenols or anilines, to synthesize a wide range of azo compounds. rsc.org
The general pathway for these manipulations is summarized below:
| Step | Reaction | Key Reagents | Product | Reference |
|---|---|---|---|---|
| 1 | Nitro Reduction | H₂, Pd/C; or Fe, HCl; or SnCl₂ | 5-(2-Aminophenyl)-3,4-dihydro-2H-pyrrole | masterorganicchemistry.comcommonorganicchemistry.com |
| 2 | Diazotization | NaNO₂, HCl (0-5 °C) | 5-(2-Diazoniumphenyl)-3,4-dihydro-2H-pyrrole salt | rsc.org |
| 3 | Azo Coupling | Activated aromatic compound (e.g., phenol) | Azo-dye derivative | rsc.org |
Substituent Effects on Reactivity and Electronic Properties
The electronic nature of substituents on the nitrophenyl ring significantly influences the reactivity of the entire molecule. The nitro group itself is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. nih.gov
Studies on the synthesis of dihydropyrroles have shown that the presence of either electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., halogens, trifluoromethyl) on the aromatic precursors is well-tolerated, generally leading to good product yields. nih.govresearchgate.net However, these substituents can affect reaction kinetics; for instance, certain para-substituted substrates have been observed to require shorter reaction times. nih.gov The presence of a 3,5-dinitrophenyl group appended to a pyrrole diamide (B1670390) has been shown to make the amide N-H protons acidic enough to be deprotonated by fluoride, resulting in a distinct color change, which is a direct consequence of the powerful electron-withdrawing effects. rsc.org
Synthesis of Fused Heterocyclic Systems Containing Dihydropyrrole
The 5-(2-nitrophenyl)-3,4-dihydro-2H-pyrrole scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The strategy often involves a key step where the nitro group is reduced to an amine, which can then participate in an intramolecular cyclization reaction. researchgate.net
For example, a synthetic route to 2H-pyrrolo[3,4-b] nih.govresearchgate.netbenzothiazepin-10(9H)-one 4,4-dioxide involves the reduction of a nitro group on a pyrrole precursor to an amine, which subsequently undergoes cyclization to form the fused thiazepine ring. researchgate.net Similarly, nitropyridones, which are highly electron-deficient due to the nitro group, can undergo Diels-Alder cycloadditions with electron-rich dienes to form fused aza-heterocycles. nih.gov These reactions often proceed with the elimination of nitrous acid to achieve aromatization of the newly formed ring. nih.gov Other complex systems, such as pyrrolo[3,4-b]pyridin-5-ones and pyrrolo[3,4-c]pyrazoles, have also been synthesized, demonstrating the versatility of the pyrrole and dihydropyrrole nucleus in constructing fused heterocyclic architectures. nih.govnih.gov
Isomeric and Stereoisomeric Studies
The potential for isomerism in derivatives and analogues of this compound is a critical aspect of its chemistry, influencing its physical, chemical, and biological properties. Isomers are compounds that have the same molecular formula but different arrangements of atoms. These can be broadly categorized into constitutional isomers and stereoisomers.
Constitutional isomers have different connectivity of atoms. For derivatives of this compound, this could involve variations in the substitution pattern on the nitrophenyl ring (e.g., 3-nitrophenyl or 4-nitrophenyl analogues) or on the dihydro-pyrrole ring itself.
Stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms. The core structure of this compound contains a chiral center at the 5-position of the dihydropyrrole ring, where the nitrophenyl group is attached. This gives rise to the possibility of enantiomers, which are non-superimposable mirror images of each other. The synthesis of such chiral compounds often results in a racemic mixture (an equal mixture of both enantiomers), which may require chiral resolution techniques to separate.
Furthermore, the introduction of additional substituents on the dihydropyrrole ring can create additional chiral centers, leading to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and typically have different physical properties, which can facilitate their separation.
Research into analogous heterocyclic compounds highlights the importance of stereochemistry. For instance, studies on nitrophenyl-substituted 1,4-dihydropyridine (B1200194) derivatives have shown that different stereoisomers can exhibit significantly different biological activities. nih.gov The separation of these isomers is often achieved through techniques like fractional crystallization or chiral chromatography. nih.gov
The stereoselective synthesis of pyrrolidine (B122466) derivatives is a subject of considerable research, often employing chiral precursors such as proline or using chiral catalysts to control the stereochemical outcome of a reaction. nih.govsemanticscholar.org These methods are crucial for obtaining enantiomerically pure compounds, which is often a requirement for their application in pharmacology.
In the context of this compound analogues, the enantiomeric discrimination and separation can be achieved using techniques like capillary electrophoresis with a chiral selector, such as cyclodextrins. nih.govresearchgate.net Molecular modeling and docking simulations can also be employed to understand the interactions between the enantiomers and the chiral selector, providing a rationale for the observed separation. nih.govresearchgate.net
While specific isomeric studies on this compound are not extensively detailed in the public domain, the principles derived from related nitrophenyl- and pyrrolidine-containing compounds provide a solid framework for understanding the potential stereochemical complexity and the methods for investigation. The synthesis and separation of the isomers of this compound and its derivatives would be a critical step in the full evaluation of their chemical and biological profiles.
Representative Data on Chiral Separation of Dihydropyrrole Analogues
The following table illustrates typical data that might be obtained from the chiral separation of a racemic mixture of a 5-substituted-3,4-dihydro-2H-pyrrole derivative using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Enantiomer 1 (e.g., R-isomer) | 12.5 | 50.0 | 0 (for racemic mixture) |
| Enantiomer 2 (e.g., S-isomer) | 14.8 | 50.0 |
This data is representative and intended to illustrate the outcome of a typical chiral separation of a racemic mixture.
Physical Properties of Diastereomeric Pyrrolidine Derivatives
When multiple chiral centers are present, diastereomers are formed. Unlike enantiomers, diastereomers have different physical properties. The table below provides hypothetical data for two diastereomers of a substituted nitrophenyl-pyrrolidine derivative.
| Property | Diastereomer A | Diastereomer B |
|---|---|---|
| Melting Point (°C) | 112-114 | 121-123 |
| Optical Rotation [α]D | +25.3° | -15.8° |
| Solubility in Ethanol (g/100 mL) | 5.2 | 3.8 |
This data is hypothetical and illustrates the differing physical properties of diastereomers.
Advanced Applications and Research Areas Non Clinical/non Safety Focus
Applications in Materials Science
Scientific literature does not currently detail specific research into the application of 5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole in the fields of organic electronics, photovoltaics, or advanced materials. The dihydropyrrole core of this molecule is not fully conjugated, which is typically a prerequisite for the electronic and photophysical properties required in these applications. Research in these areas tends to focus on more complex, fully aromatic, and extensively conjugated pyrrole (B145914) derivatives, such as porphyrins, diketopyrrolopyrroles (DPP), and pyrrole-containing conductive polymers.
Organic Semiconductors and Electronic Materials
There is no available research demonstrating the use of this compound as an organic semiconductor. Materials in this category generally require extended π-conjugated systems to facilitate charge transport, a feature this compound lacks.
Organic Photovoltaics (OPVs) and Solar Cell Components
The compound this compound is not documented as a component in organic photovoltaic devices. The development of OPV materials typically involves complex molecular design to achieve broad light absorption and efficient charge separation and transport.
Organic Field-Effect Transistors (OFETs)
No studies have been found that utilize this compound in the fabrication of organic field-effect transistors. High-performance OFETs rely on organic semiconductors with high charge carrier mobility, which is characteristic of highly ordered, crystalline, and conjugated molecular structures.
Fluorescent Dyes and Luminescent Materials
While many pyrrole derivatives are investigated for their fluorescent properties, specific data on the luminescence of this compound is not available in the current body of scientific literature. Its lack of an extended conjugated system suggests it is unlikely to be highly fluorescent in the visible spectrum.
Electrochromic Devices
There is no evidence in published research to support the use of this compound in electrochromic devices. Successful electrochromic polymers are typically based on stable, conjugated repeating units that can undergo reversible redox reactions, leading to a change in color.
Role as Synthetic Intermediates
The primary value of this compound lies in its potential as a versatile synthetic intermediate for the construction of more complex nitrogen-containing heterocyclic compounds. alliedacademies.org Its structure contains two key functional groups—a cyclic imine (the dihydropyrrole ring) and an ortho-positioned nitroaryl group—that can be selectively transformed.
The general class of 3,4-dihydro-2H-pyrroles is accessible through various synthetic routes, including the hydrogenative cyclization of γ-nitro ketones. nih.govresearchgate.net This methodology allows for a flexible introduction of diverse substituents onto the pyrroline (B1223166) ring, making these compounds valuable building blocks in organic synthesis. nih.gov
The reactivity of this compound can be directed at two main sites:
The Imine Group: The C=N double bond of the dihydropyrrole ring can undergo reduction to yield the corresponding pyrrolidine (B122466). Alternatively, it can react with various nucleophiles in addition reactions to install further functionality on the ring.
The Nitro Group: The nitro group is a highly versatile functional handle. Its reduction under various conditions (e.g., catalytic hydrogenation, dissolving metal reduction) yields an amino group. The resulting 5-(2-aminophenyl)-3,4-dihydro-2H-pyrrole is a key precursor for intramolecular cyclization reactions. This intramolecular condensation between the newly formed aniline (B41778) and the existing imine can lead to the formation of fused polycyclic heterocyclic systems, such as pyrrolo[1,2-a]quinoxalines and related structures. These fused systems are of significant interest in medicinal chemistry and materials science.
The strategic placement of the nitro group at the ortho position is crucial for its potential in synthesizing fused heterocycles. This synthetic utility makes this compound and its analogs valuable precursors for creating novel molecular architectures. airo.co.in
Precursors for Complex Heterocyclic Architectures
The 3,4-dihydro-2H-pyrrole scaffold, also known as a 1-pyrroline (B1209420), is a cornerstone in the synthesis of a wide array of more complex nitrogen-containing heterocyclic compounds. The title compound serves as a valuable intermediate due to the combined reactivity of its cyclic imine and the versatile 2-nitrophenyl substituent.
Detailed research has established that 3,4-dihydro-2H-pyrroles can be synthesized through methods like the hydrogenative cyclization of nitro ketones. nih.govnih.govresearchgate.net This approach is noted for its broad scope, allowing for the creation of numerous novel compounds with varied substitution patterns. nih.gov The presence of the 2-nitrophenyl group on the 5-position of the dihydropyrrole ring offers a strategic advantage for further chemical modifications. The nitro group is a highly versatile functional handle that can undergo a range of transformations, most notably reduction to an amino group. This resulting amine can then participate in intramolecular cyclization reactions to form fused heterocyclic systems, such as pyrroloquinolines or other polycyclic aromatic alkaloids. researchgate.netacs.orgnih.gov
The imine functionality within the dihydropyrrole ring is itself a reactive site, susceptible to nucleophilic attack. This reactivity allows for the introduction of additional substituents or the construction of new rings fused to the pyrrole core. For instance, imines are key intermediates in reactions that form bicyclic nitrogen heterocycles like quinolizidines and indolizidines. nih.gov The combination of these reactive sites makes this compound a potent precursor for generating molecular diversity in medicinal and materials chemistry.
| Precursor Motif | Reaction Type | Resulting Heterocyclic Architecture | Potential Significance |
|---|---|---|---|
| 2-Nitrophenyl Group | Nitro Reduction -> Amination -> Cyclization | Pyrrolo[1,2-a]quinolines, Benzodiazepines | Scaffolds for pharmacologically active compounds |
| Dihydropyrrole (Imine) | Nucleophilic Addition / Cycloaddition | Substituted Pyrrolidines, Fused Bicyclic Systems (e.g., Indolizidines) | Core structures in natural products and alkaloids |
| Dihydropyrrole (α-carbon) | Palladium-Catalyzed α-Allylation | α-Allylated Dihydropyrroles | Intermediates for further functionalization |
| Combined Reactivity | Multi-step Domino Reactions | Complex Polycyclic Heterocycles | Access to novel and diverse chemical libraries |
Building Blocks for Polymeric Systems
The pyrrole nucleus is a fundamental component in the field of polymer chemistry, particularly for the development of conductive polymers like polypyrrole. nih.govmdpi.com While this compound is not a traditional monomer for conductive polymers due to its non-aromatic pyrrole ring, its structure offers unique potential for creating novel functional polymers through alternative polymerization strategies.
One potential route is through ring-opening polymerization (ROP) of the dihydropyrrole ring, which could lead to the formation of functional polyamines. A more versatile approach involves leveraging the reactive handles on the molecule. The 2-nitrophenyl group can be chemically modified to introduce a polymerizable moiety. For instance, reduction of the nitro group to an amine would yield 5-(2-aminophenyl)-3,4-dihydro-2H-pyrrole. This amine could then serve as a monomer in step-growth polymerization reactions with diacyl chlorides or dicarboxylic acids to form polyamides, or with diisocyanates to form polyureas. These polymers would feature the dihydropyrrole unit as a pendant group, imparting specific chemical properties to the polymer backbone.
Furthermore, specialized monomers containing p-nitrophenyl groups have been designed for post-polymerization modification. tcichemicals.comnih.gov Following this strategy, a polymer could be formed first, and the nitrophenyl groups along the chain could then be used for further functionalization. The synthesis of polymers from pyrrole derivatives can be achieved through various methods, including electrochemical and chemical oxidative polymerization. mdpi.comgoogle.comnih.gov
| Reactive Site | Polymerization Strategy | Potential Polymer Type | Key Features |
|---|---|---|---|
| Nitro Group (after reduction to amine) | Step-Growth Polymerization (with diacids, etc.) | Polyamides, Polyimides, Polyureas | Pendant dihydropyrrole rings, tunable properties |
| Dihydropyrrole Ring | Ring-Opening Polymerization (ROP) | Functional Polyamines | Linear polymers with repeating amine units |
| Entire Molecule (Functionalized) | Chain-Growth Polymerization (e.g., ATRP, RAFT) | Vinyl or Acrylate Polymers | Requires introduction of a polymerizable group (e.g., vinyl) |
| Pyrrole (after aromatization) | Oxidative Polymerization | Substituted Polypyrrole | Potential for conductive or semi-conductive materials |
Chemosensor Development (Non-Biological Targets)
The development of chemosensors for detecting environmentally or industrially relevant analytes is a critical area of research. Pyrrole-based structures are frequently employed in the design of such sensors for anions and metal ions. researchgate.netresearchgate.net The compound this compound possesses key features that make it an attractive candidate for creating optical chemosensors.
The sensing mechanism often relies on the interaction between a receptor (the sensor molecule) and an analyte, which induces a measurable signal, such as a change in color (colorimetric) or fluorescence. nih.gov In this molecule, the dihydropyrrole ring can act as a binding site or be modified to create a specific receptor for a target analyte, such as a metal ion. The 2-nitrophenyl group serves as an excellent signaling unit. Nitroaromatics are strong electron-withdrawing groups and can act as chromophores. nih.gov Binding of an analyte to the receptor part of the molecule can alter the electronic properties of the conjugated system, leading to a distinct change in its UV-visible absorption or fluorescence spectrum. nih.gov For example, interaction with a metal ion could modulate an intramolecular charge transfer (ICT) process involving the nitrophenyl group, resulting in a detectable color change. This principle is widely used in designing sensors for toxic species like heavy metal ions. semanticscholar.org
| Target Analyte | Sensing Principle | Role of Dihydropyrrole Moiety | Role of Nitrophenyl Moiety | Detection Method |
|---|---|---|---|---|
| Heavy Metal Ions (e.g., Pb²⁺, Hg²⁺) | Coordination-induced spectral shift | Part of the ion-binding site (ionophore) | Chromophore / Signaling unit | Colorimetric / Fluorometric |
| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding or chemical reaction | Hydrogen bond donor/acceptor site | Modulates electronic properties upon binding | Colorimetric / Fluorometric |
| Nitroaromatic Explosives (e.g., TNP) | Fluorescence quenching via energy transfer | Structural scaffold | Can enhance π-stacking interactions | Fluorometric (Quenching) |
Catalytic Applications (e.g., organocatalysis)
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in modern organic synthesis. Chiral pyrrolidine derivatives, such as proline and diarylprolinol silyl (B83357) ethers, are among the most successful and widely used organocatalysts. nih.govresearchgate.netbenthamdirect.com They typically operate by forming nucleophilic enamines or electrophilic iminium ions with substrates. nih.gov
While this compound is a cyclic imine, not a pyrrolidine (which is a cyclic amine), it represents a direct precursor to catalytically active structures. The imine bond can be readily reduced to an amine, converting the dihydropyrrole ring into a pyrrolidine scaffold. The presence of the 2-nitrophenyl group at the 5-position would yield a C₂-substituted pyrrolidine, a class of compounds known to be effective in various asymmetric transformations. bohrium.com By choosing an appropriate chiral reducing agent, this conversion could be performed enantioselectively, opening a pathway to new chiral organocatalysts.
Furthermore, the inherent basicity of the imine nitrogen means the molecule itself, or polymers derived from it, could exhibit catalytic activity. For instance, pyrrole-based conjugated microporous polymers have demonstrated high efficiency as heterogeneous catalysts for reactions like the Knoevenagel condensation, attributed to the abundant nitrogen sites within the polymer structure. frontiersin.org Similarly, the imine functionality can be directly involved in catalytic cycles, as seen in certain transition-metal catalyzed reactions where N-heterocyclic imines act as ligands or substrates. acs.orgrsc.org Therefore, derivatives of this compound could be explored as precursors for both homogeneous organocatalysts and heterogeneous catalytic materials. rsc.orgfigshare.com
| Catalyst Type | Derivatization Strategy | Mechanism of Action | Potential Catalyzed Reactions |
|---|---|---|---|
| Chiral Pyrrolidine Organocatalyst | Asymmetric reduction of the imine | Enamine or Iminium ion formation | Aldol (B89426) reaction, Michael addition, Mannich reaction |
| Heterogeneous Catalyst | Polymerization or immobilization on a solid support | Lewis/Brønsted base catalysis via nitrogen sites | Knoevenagel condensation, Claisen-Schmidt condensation |
| Transition Metal Complex Ligand | Direct coordination to a metal center | Modulation of metal's electronic and steric properties | Cross-coupling reactions, C-H activation |
Future Research Directions
Development of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research in the synthesis of 5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole will likely focus on the adoption of greener and more sustainable practices.
Key Research Objectives:
Exploration of Earth-Abundant Metal Catalysts: Moving away from precious metal catalysts, research will likely explore the use of catalysts based on earth-abundant metals like manganese and nickel. nih.govorganic-chemistry.orgnih.gov These catalysts offer a more sustainable and cost-effective alternative for the synthesis of dihydropyrrole derivatives. nih.govorganic-chemistry.orgnih.gov
Microwave-Assisted and Ultrasound-Mediated Synthesis: The application of microwave irradiation and ultrasound in chemical synthesis has been shown to reduce reaction times and improve yields. mdpi.com Future studies could investigate the use of these technologies to develop rapid and efficient protocols for the synthesis of this compound. mdpi.com
Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally friendly alternatives is a key aspect of green chemistry. Research efforts could focus on utilizing greener solvents or even solvent-free reaction conditions for the synthesis of this compound. rsc.orgnih.gov
Atom-Economical Reactions: The design of synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, will be a priority.
In-Depth Mechanistic Understanding of Complex Reactions
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For this compound, future research should aim to elucidate the intricate details of its formation and subsequent reactions.
Key Research Objectives:
Mechanistic Studies of the Paal-Knorr Synthesis: While the Paal-Knorr synthesis is a common method for preparing pyrroles, the precise mechanism can be influenced by substituents. organic-chemistry.org Investigating the electronic effect of the 2-nitrophenyl group on the cyclization step will provide valuable insights for optimizing reaction conditions and predicting the reactivity of related substrates. organic-chemistry.org
Computational and Experimental Approaches: A combination of computational modeling and experimental studies can provide a comprehensive picture of the reaction pathways. This includes identifying key intermediates, transition states, and the role of catalysts in the reaction mechanism.
Stereoselective Synthesis: Developing a deeper understanding of the factors that control the stereochemistry of reactions involving the dihydropyrrole ring will be essential for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.
Exploration of Advanced Spectroscopic Probes
The detailed characterization of this compound and its derivatives is fundamental to understanding their structure and properties. The application of advanced spectroscopic techniques will be instrumental in this endeavor.
Key Research Objectives:
Multi-dimensional NMR Spectroscopy: Advanced Nuclear Magnetic Resonance (NMR) techniques, such as 2D NMR, can provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.
X-ray Crystallography: Single-crystal X-ray crystallography can provide unambiguous structural information, including bond lengths, bond angles, and stereochemistry.
In-situ Spectroscopic Monitoring: Utilizing in-situ spectroscopic techniques, such as ReactIR, can allow for real-time monitoring of reactions, providing valuable kinetic and mechanistic data.
Design and Synthesis of Advanced Materials with Tunable Properties
The unique structural and electronic properties of the this compound scaffold make it an attractive building block for the creation of advanced materials with tailored functionalities.
Key Research Objectives:
Development of Novel Polymers: Incorporation of the dihydropyrrole unit into polymer backbones could lead to the development of new materials with interesting optical, electronic, or mechanical properties.
Synthesis of Porous Coordination Polymers: The nitrogen atom in the dihydropyrrole ring can act as a ligand for metal ions, opening up the possibility of creating porous coordination polymers with applications in gas storage, separation, and catalysis.
Functionalized Materials: The 2-nitrophenyl group offers a handle for further functionalization, allowing for the fine-tuning of the material's properties. For example, reduction of the nitro group to an amine would allow for further chemical modifications.
Computational Design of Targeted Derivatives
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. In the context of this compound, in silico methods can guide the design of new derivatives with specific properties.
Key Research Objectives:
Structure-Based and Ligand-Based Drug Design: Computational techniques can be used to design derivatives that are predicted to bind to specific biological targets, such as enzymes or receptors, with high affinity and selectivity. nih.govnih.govmdpi.com This approach can accelerate the discovery of new drug candidates for a variety of diseases. nih.govnih.govmdpi.com
Pharmacophore Modeling and QSAR Studies: These methods can help to identify the key structural features responsible for the biological activity of a series of compounds and to predict the activity of new, untested molecules.
In Silico ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and experimental testing. chemrxiv.org
Integration with Flow Chemistry and Automated Synthesis
The adoption of flow chemistry and automated synthesis platforms offers numerous advantages over traditional batch processing, including improved safety, efficiency, and scalability. The application of these technologies to the synthesis of this compound and its derivatives is a promising area for future research.
Key Research Objectives:
Q & A
Basic: What are the established synthetic routes for 5-(2-Nitrophenyl)-3,4-dihydro-2H-pyrrole, and how is the product validated?
Methodological Answer:
The synthesis typically involves cyclization or ring-expansion strategies. For example, sodium iodide-mediated ring expansion of N-vinyl aziridines has been used to synthesize analogous 3,4-dihydro-2H-pyrrole derivatives . Key steps include:
- Cyclization : Base-assisted cyclization of nitro-substituted precursors under reflux conditions (e.g., ethanol or toluene at 80–110°C) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product .
- Characterization :
- 1H/13C NMR : To confirm substituent positions and diastereomeric purity. For example, aromatic protons in the 2-nitrophenyl group appear as distinct doublets in δ 7.5–8.5 ppm .
- HRMS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z within 2 ppm error) .
- FTIR : Nitro group stretching vibrations at ~1520 cm⁻¹ and 1350 cm⁻¹ confirm functional group integrity .
Advanced: How can computational chemistry optimize the synthesis of this compound?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms can predict transition states and energetics:
- Reaction Pathway Modeling : Use software like Gaussian or ORCA to simulate cyclization steps, identifying rate-limiting barriers (e.g., ring-closure energy >25 kcal/mol may require catalyst optimization) .
- Solvent Effects : COSMO-RS simulations to select solvents that stabilize intermediates (e.g., ethanol vs. DMF) and improve yield .
- Machine Learning : Train models on existing pyrrole synthesis data to predict optimal conditions (temperature, catalyst loading) and reduce trial-and-error experimentation .
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Discrepancies between NMR/HRMS data and expected structures require systematic analysis:
- NMR Reassignment : Use 2D techniques (HSQC, HMBC) to verify coupling patterns. For example, a misassigned dihydro-pyrrole proton might correlate with unexpected carbon signals .
- Isotopic Labeling : Introduce 15N or 13C labels at suspected positions to trace resonance origins in complex spectra .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate .
Basic: What parameters critically influence the cyclization step in synthesizing this compound?
Methodological Answer:
- Temperature : Elevated temperatures (80–110°C) favor ring closure but may promote side reactions (e.g., nitro group reduction) .
- Catalyst : Bases like K₂CO₃ or NaH enhance deprotonation of intermediates, accelerating cyclization .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize charged transition states, while ethanol minimizes side-product solubility .
Advanced: How to design experiments to study substituent effects on reaction mechanisms?
Methodological Answer:
- Substituent Screening : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 2-nitrophenyl position. Compare reaction rates via kinetic studies .
- Isotope Effects : Use deuterated reagents to probe hydrogen transfer steps in ring expansion .
- In Situ Monitoring : ReactIR or Raman spectroscopy to track intermediate formation (e.g., aziridine opening) in real time .
Advanced: What strategies ensure high purity and yield during scale-up?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR or HPLC to monitor reaction progression and adjust parameters dynamically .
- Crystallization Engineering : Optimize cooling rates and antisolvent addition (e.g., water) to enhance crystal habit and purity .
- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to trap water in moisture-sensitive steps, preventing hydrolysis of intermediates .
Basic: What spectroscopic techniques differentiate this compound from its isomers?
Methodological Answer:
- NOESY NMR : Detects spatial proximity between the nitro group and pyrrole protons, confirming regiochemistry .
- UV-Vis : Nitroaromatic chromophores exhibit strong absorbance at ~270 nm, distinct from non-conjugated isomers .
- MS/MS Fragmentation : Characteristic cleavage patterns (e.g., loss of NO₂ fragment at m/z 46) confirm nitro placement .
Advanced: How to investigate the compound’s potential bioactivity using computational tools?
Methodological Answer:
- Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina. Prioritize analogs with high binding affinity to the ATP-binding pocket .
- ADMET Prediction : SwissADME or ADMETLab to assess pharmacokinetics (e.g., CYP450 inhibition risks) before in vitro testing .
- QSAR Modeling : Correlate structural features (e.g., nitro group logP) with observed cytotoxicity to guide lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
